

# Advanced Structure Elucidation of Quetiapine Impurity N

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## Compound of Interest

Compound Name: Quetiapine Impurity-N

CAS No.: 1800291-86-4

Cat. No.: B568969

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## Technical Whitepaper on Isolation, Characterization, and Mechanistic Origin<sup>[1][2]</sup> Executive Summary & Identity Confirmation

In the development of Quetiapine Fumarate, "Impurity N" (as designated by the European Pharmacopoeia) represents a critical process-related impurity.<sup>[1][2][3]</sup> Unlike oxidative degradants (such as Quetiapine N-Oxide, often labeled Impurity H), Impurity N is a chain-extended analogue.<sup>[1][2][3]</sup>

Correct structural identification is the prerequisite for establishing control strategies.<sup>[1][2][3]</sup>

Attribute	Specification
Common Name	Quetiapine Impurity N (EP)
Chemical Name	2-[2-[4-[2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol
CAS Number	1800291-86-4
Molecular Formula	C <sub>29</sub> H <sub>41</sub> N <sub>5</sub> O <sub>3</sub> S
Molecular Weight	539.73 g/mol
Structural Class	Dipiperazine Diether (Side-chain homologue)

Critical Distinction: Researchers often confuse Impurity N with N-oxide or N-desalkyl metabolites due to the "N" designation.<sup>[1][2][3]</sup> It is imperative to note that Impurity N refers to the structure containing two piperazine rings linked by an ethoxy-ethyl bridge, not an oxidation state of the nitrogen.<sup>[1][2][3]</sup>

## Mechanistic Origin

Understanding the formation of Impurity N requires analyzing the nucleophilic substitution reaction used to synthesize Quetiapine.<sup>[1][2][3]</sup>

## The Primary Reaction

Quetiapine is typically synthesized by reacting 11-chloro-dibenzo[b,f][1,4]thiazepine (Imidoyl Chloride) with 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP).<sup>[1][2][3]</sup>

## The Impurity Pathway

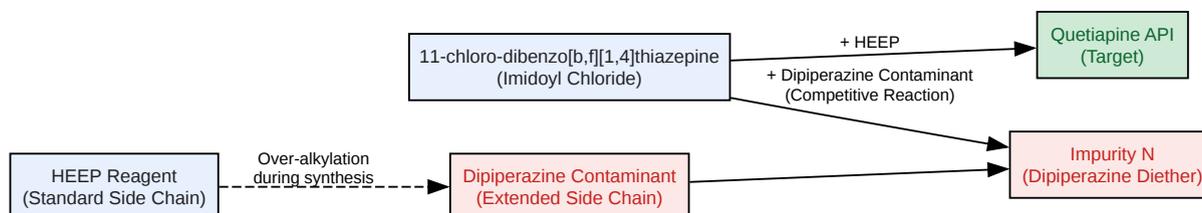
Impurity N arises when the HEEP reagent itself is contaminated with a higher homologue, or through a side reaction during the HEEP synthesis.<sup>[1][2][3]</sup>

- HEEP Synthesis: Reaction of piperazine with 2-(2-chloroethoxy)ethanol.
- Over-Alkylation/Chain Extension: If the reaction conditions are not controlled, a second unit of piperazine and ethoxy-ethanol can condense, forming the "Dipiperazine" side chain: 2-[2-

[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethyl]piperazine.[1][2][3]

- Coupling: This long-chain amine competes with HEEP to react with the Imidoyl Chloride, yielding Impurity N.[1][2][3]

## Visualization: Formation Pathway



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Figure 1: Mechanistic pathway showing the competitive formation of Impurity N via contaminated side-chain reagents.[1][2][3]

## Analytical Strategy & Elucidation

To rigorously prove the structure, a comparative analysis between Quetiapine and Impurity N is required.[1][2][3][4]

### A. High-Resolution Mass Spectrometry (HRMS)

The mass spectrum provides the first confirmation of the "inserted" unit.[1][2][3]

- Quetiapine [M+H]<sup>+</sup>:m/z 384.17[1][3]

- Impurity N [M+H]<sup>+</sup>:m/z 540.30[1][3]

- Mass Shift:

= 156.13 Da.[1][2][3]

- This shift corresponds exactly to the insertion of one Piperazine unit (C<sub>4</sub>H<sub>8</sub>N<sub>2</sub>) + one Ethoxy unit (C<sub>2</sub>H<sub>4</sub>O) minus two hydrogens (due to bonding).[1][2][3]

- Calculation:  $C_6H_{12}N_2O$  unit addition fits the mass difference.[\[1\]\[2\]\[3\]](#)

#### Fragmentation Pattern (MS/MS):

- Base Peak (m/z 295): Both compounds yield the characteristic dibenzo[b,f][1,4]thiazepine-piperazine fragment.[\[1\]\[2\]\[3\]\[5\]](#) This confirms the tricyclic core is intact.[\[1\]\[2\]\[3\]](#)
- Impurity Specific Ions: Impurity N will show intermediate fragments at m/z > 400, representing the loss of the terminal hydroxy-ethyl group but retention of the second piperazine ring.[\[1\]\[2\]\[3\]](#)

## B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing Impurity N from other high-molecular-weight adducts.[\[1\]\[2\]\[3\]](#)

Signal Region	Quetiapine (1H NMR)	Impurity N (1H NMR)	Diagnostic Feature
Aromatic (6.8 - 7.6 ppm)	Integrates to 8H	Integrates to 8H	Core structure identical. <a href="#">[1][2][3]</a>
Piperazine (2.4 - 3.5 ppm)	Integrates to 8H (1 ring)	Integrates to 16H (2 rings)	Key Differentiator: Doubling of piperazine signals. <a href="#">[1][3]</a>
Ether Linkage (-OCH <sub>2</sub> CH <sub>2</sub> -)	2 sets of triplets	4 sets of triplets	Extended ether chain visible. <a href="#">[1][2][3]</a>
Terminal -CH <sub>2</sub> OH	Triplet (~3.5 ppm)	Triplet (~3.5 ppm)	Present in both. <a href="#">[1][3]</a>

<sup>13</sup>C NMR Validation: Impurity N will display additional methylene carbons in the aliphatic region (45-70 ppm).[\[1\]\[2\]\[3\]](#) The symmetry of the piperazine rings may lead to overlapping peaks, but the carbon count will clearly exceed the 21 carbons of Quetiapine (Impurity N has 29 carbons).[\[2\]\[3\]](#)

## Experimental Protocol: Isolation & Characterization

Self-Validating Workflow: Ensure system suitability before running the isolation.[\[1\]\[2\]\[3\]](#)

## Step 1: Enrichment (Optional)

If Impurity N is present at <0.1%, perform a "mother liquor" enrichment.[1][2][3]

- Take the filtrate from the final crystallization of Quetiapine Fumarate.[1][2][3]
- Evaporate solvent to dryness.[1][2][3]
- Reconstitute in Methanol/Water (50:50).

## Step 2: Preparative HPLC Isolation

Isolate the impurity to >95% purity for spectral analysis.[1][2][3]

- Column: C18 Preparative Column (e.g., Phenomenex Luna C18, 250 x 21.2 mm, 10 $\mu$ m).[1][2][3]
- Mobile Phase A: 0.1% Ammonium Bicarbonate (pH 7.[1][2][3]5) - Basic pH is preferred for basic impurities to improve peak shape.[1][2][3]
- Mobile Phase B: Acetonitrile.[1][2][3]
- Gradient:
  - 0-5 min: 20% B[1][2][3]
  - 5-25 min: Linear ramp to 80% B
  - 25-30 min: Hold 80% B
- Flow Rate: 15-20 mL/min.
- Detection: UV at 254 nm.[1][2][3]
- Collection: Trigger collection on the peak eluting after Quetiapine (Impurity N is more lipophilic due to the extra piperazine/ether chain and usually elutes later than the API in reverse phase).[1][2][3]

## Step 3: Structural Confirmation[1][2][3][7]

- Lyophilize the collected fraction.[1][2][3]
- Dissolve in DMSO-d6 (preferred over CDCl<sub>3</sub> for better resolution of OH protons).
- Acquire 1H, 13C, COSY (to trace the ether chain), and HSQC.[1][2][3]

## References

- European Pharmacopoeia (Ph.[1][2][3][6] Eur.). Quetiapine Fumarate Monograph. (Defines the impurity profile and naming conventions).
- PubChem. Quetiapine Related Compounds. National Library of Medicine.[2][3] Available at: [\[Link\]](#) (Accessed Jan 2026).[1][2][3]

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## Sources

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- 3. Quetiapine N-oxide | C<sub>21</sub>H<sub>25</sub>N<sub>3</sub>O<sub>3</sub>S | CID 29986777 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
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